4-(Propan-2-yloxy)benzamide

Description

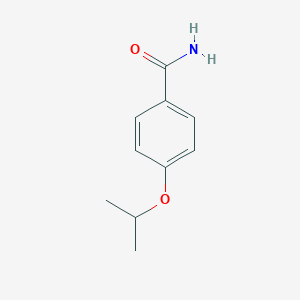

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLSYXKTPNMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258347-23-8 | |

| Record name | 4-(propan-2-yloxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating 4-(Propan-2-yloxy)benzamide in Modern Drug Discovery

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzamide

In the landscape of medicinal chemistry and materials science, the benzamide scaffold represents a "privileged structure"—a molecular framework that consistently appears in biologically active compounds. Its unique combination of a rigid aromatic ring and a hydrogen-bond-donating-and-accepting amide group allows for versatile interactions with a multitude of biological targets. Within this important class, this compound (also known as 4-isopropoxybenzamide) emerges as a key synthetic intermediate and a subject of interest for fine-tuning molecular properties.

The introduction of an isopropoxy group at the 4-position of the benzamide core significantly alters its lipophilicity and steric profile compared to its parent compounds, 4-hydroxybenzamide or 4-methoxybenzamide. This modification is a classic strategy in drug design to enhance membrane permeability, modulate metabolic stability, and explore the hydrophobic pockets of target proteins. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and characterization of this compound, offering a foundational resource for researchers engaged in its application.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work, from reaction design to formulation.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Isopropoxybenzamide[1]

-

CAS Number: 258347-23-8[1]

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Structure:

Physicochemical Data

The physicochemical properties of this compound dictate its behavior in various chemical environments, influencing everything from solubility in reaction solvents to its pharmacokinetic profile in biological systems.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XlogP (Predicted) | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from C=O, -O-) | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: Experimental data for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. For reference, the parent compound, benzamide, has a melting point of 127-130 °C and is partially soluble in cold water.[3] The addition of the isopropoxy group is expected to lower the melting point and decrease aqueous solubility due to increased lipophilicity and disruption of crystal packing.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-stage process starting from the readily available precursor, 4-hydroxybenzoic acid. This approach ensures high yields and purity by separating the formation of the amide from the etherification of the phenolic hydroxyl group.

Stage 1: Synthesis of 4-Hydroxybenzamide (Intermediate)

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct amidation is possible, a common and reliable laboratory method involves conversion to an acyl chloride followed by reaction with ammonia.

Rationale: This two-step sequence (acid to acyl chloride, then to amide) is highly efficient. Thionyl chloride (SOCl₂) is an excellent reagent for forming acyl chlorides because the byproducts (SO₂ and HCl) are gases, which simplifies purification. The subsequent reaction with excess ammonium hydroxide is rapid and typically provides a clean product that can be isolated by precipitation.

Detailed Protocol:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 4-hydroxybenzoic acid (1.0 eq) in a suitable anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 60-70 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation) to obtain crude 4-hydroxybenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C) and slowly add an excess of concentrated aqueous ammonium hydroxide with vigorous stirring. A white precipitate of 4-hydroxybenzamide will form immediately.

-

Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.

-

Work-up and Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride, followed by a small amount of cold DCM.

-

Dry the resulting white solid under vacuum to yield pure 4-hydroxybenzamide.

Stage 2: Synthesis of this compound

This stage employs the classic Williamson ether synthesis, a robust Sₙ2 reaction ideal for forming ethers from phenols.

Causality in Experimental Design:

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to form the nucleophilic phenoxide, but not so strong that it hydrolyzes the amide. Its insolubility in the solvent drives the reaction forward as it is consumed.

-

Alkylating Agent: 2-Bromopropane (isopropyl bromide) is a suitable secondary alkyl halide. While Sₙ2 reactions are fastest with primary halides, the reaction with a phenoxide nucleophile is efficient enough for this purpose.[4][5]

-

Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.[6]

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromopropane (1.2 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[7]

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-hydroxybenzamide starting material.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing an excess of cold deionized water. This will precipitate the organic product and dissolve the inorganic salts.

-

Stir the aqueous suspension for 30 minutes, then collect the crude solid product by vacuum filtration.

-

Purification: Wash the filter cake with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for the isopropyl group and the para-substituted aromatic ring.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.35 | Doublet (d) | 6H | -CH(CH₃ )₂ | The six equivalent methyl protons are split by the single methine proton (n+1 rule, J ≈ 6 Hz). |

| ~ 4.60 | Septet (sept) | 1H | -O-CH (CH₃)₂ | The methine proton is split by the six adjacent methyl protons (n+1 rule, J ≈ 6 Hz). Its proximity to the electron-withdrawing oxygen shifts it downfield.[8] |

| ~ 5.6-6.2 | Broad Singlet | 2H | -C(=O)NH₂ | Amide protons often appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange with trace water. The chemical shift can vary with concentration and solvent. |

| ~ 6.95 | Doublet (d) | 2H | Ar-H (ortho to -OR) | These aromatic protons are shielded by the electron-donating isopropoxy group and are split by their ortho neighbors (J ≈ 8-9 Hz). |

| ~ 7.75 | Doublet (d) | 2H | Ar-H (ortho to -C(=O)N) | These aromatic protons are deshielded by the electron-withdrawing amide group and are split by their ortho neighbors (J ≈ 8-9 Hz). |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR provides a map of the unique carbon environments within the molecule.

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 22 | -CH(C H₃)₂ | The aliphatic methyl carbons of the isopropyl group appear in the typical upfield region. |

| ~ 71 | -O-C H(CH₃)₂ | The methine carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom. |

| ~ 115 | C3, C5 (ortho to -OR) | These aromatic carbons are shielded by the electron-donating effect of the oxygen. |

| ~ 125 | C1 (ipso to -C(=O)N) | The ipso-carbon attached to the amide group. |

| ~ 129 | C2, C6 (ortho to -C(=O)N) | These aromatic carbons are slightly deshielded by the amide group. |

| ~ 162 | C4 (ipso to -OR) | The ipso-carbon attached to the isopropoxy group is significantly deshielded by the oxygen atom. |

| ~ 169 | C =O | The carbonyl carbon of the amide group appears significantly downfield, a characteristic feature of sp² carbons bonded to two heteroatoms (in resonance). |

Predicted FT-IR Spectrum

Infrared spectroscopy is invaluable for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3350 & 3170 | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) | The presence of two distinct peaks in this region is a hallmark of a primary amide.[9] |

| 2980-2940 | C-H Stretch (sp³) | Isopropyl Group | Characteristic stretching vibrations for the aliphatic C-H bonds. |

| ~ 1660 | C=O Stretch (Amide I band) | Amide | A very strong and sharp absorption peak, characteristic of the amide carbonyl group. |

| ~ 1600 & 1580 | C=C Stretch | Aromatic Ring | Peaks indicating the carbon-carbon stretching within the benzene ring. |

| ~ 1250 | C-O-C Asymmetric Stretch | Aryl Ether | A strong absorption corresponding to the stretching of the aryl-ether bond. |

| ~ 840 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic | A strong peak indicative of para-substitution on the benzene ring. |

Safety, Handling, and Reactivity

Based on GHS classifications, this compound must be handled with appropriate care in a laboratory setting.[1]

-

Pictograms:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Applications in Research and Drug Development

While this compound is not widely commercialized as an end-product, its value lies in its role as a versatile building block for more complex molecules with potential therapeutic applications. The benzamide moiety is a cornerstone in the design of various enzyme inhibitors and receptor modulators.

-

Scaffold for Kinase Inhibitors: The benzamide structure is frequently incorporated into inhibitors of protein kinases, such as Bruton's Tyrosine Kinase (Btk), which are targets for autoimmune diseases and certain cancers.[10] The isopropoxy group can be used to probe hydrophobic pockets in the kinase active site.

-

Intermediate for Antipathogenic Agents: Numerous patents describe the use of substituted benzamides as core structures for developing novel antibacterial, antiviral, and antiparasitic agents.[11] The 4-isopropoxy substitution pattern provides a specific lipophilic and steric profile that can be crucial for activity.

-

Probing Structure-Activity Relationships (SAR): In medicinal chemistry campaigns, synthesizing analogues with varying alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) at the 4-position is a standard strategy. This allows researchers to systematically investigate how the size, shape, and lipophilicity of this substituent impact target binding affinity and cellular potency. This compound is a key compound in such SAR studies.

Conclusion

This compound represents a synthetically accessible and strategically important derivative of the benzamide scaffold. Its chemical properties are largely dictated by the interplay between the electron-donating isopropoxy group and the electron-withdrawing amide function on a stable aromatic core. While detailed experimental data on the compound itself is sparse, its synthesis is straightforward via established methodologies like the Williamson ether synthesis. Its primary utility for researchers in drug discovery and materials science is as a molecular building block, enabling the systematic exploration of chemical space to develop novel compounds with tailored biological or material properties. This guide provides the foundational chemical knowledge necessary for the effective synthesis, characterization, and application of this valuable intermediate.

References

-

PubChem. Benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- National Toxicology Program. (1992). NTP Chemical Repository Database. Research Triangle Park, NC. As cited in PubChem.

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

- Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH. (General principle reference)

-

Thoreauchem. This compound product page. [Link]

-

PubChem. Benzamide Safety and Hazards. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents.

- Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

-

ResearchGate. FT–IR benzamide ( 1 ). [Link]

-

Thoreauchem. This compound product page. [Link]

-

PubChemLite. This compound. [Link]

- Google Patents.

- Google Patents. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

-

Chemspace. This compound. [Link]

-

Thoreauchem. This compound-258347-23-8. [Link]

-

ScienceDirect. Benzamide Topics. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. FT–IR spectra of 4-hydroxybenzamide. [Link]

-

NIST. Benzamide IR Spectrum. [Link]

- Google Patents. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

-

University of Wisconsin - Chemistry. Organic Chemistry Data - 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). [Link]

Sources

- 1. This compound | C10H13NO2 | CID 4952422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

- 11. US7348427B2 - Antipathogenic benzamide compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential utility of 4-(Propan-2-yloxy)benzamide (also known as 4-isopropoxybenzamide). Addressed to an audience of researchers, scientists, and professionals in drug development, this document details a robust two-step synthetic pathway, commencing with the formation of a key intermediate, 4-hydroxybenzamide, followed by a Williamson ether synthesis. A thorough analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is presented to facilitate its identification and characterization. Furthermore, this guide explores the prospective applications of this compound in medicinal chemistry and materials science, drawing insights from the established biological activities of related benzamide and alkoxybenzene scaffolds.

Introduction: The Significance of the Alkoxybenzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2]. The introduction of an alkoxy group, such as the isopropoxy group in this compound, can significantly modulate the physicochemical properties of the parent molecule. This modification can influence its lipophilicity, metabolic stability, and interaction with biological targets, making it a key strategy in drug design and optimization. This compound, with its combination of an amide and an ether linkage, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic or material science applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Isopropoxybenzamide | [3] |

| CAS Number | 258347-23-8 | [3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not definitively reported; expected to be a crystalline solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (inferred) |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4-hydroxybenzamide, from the readily available starting material, p-hydroxybenzoic acid. The second step is the O-alkylation of 4-hydroxybenzamide with an isopropylating agent via the Williamson ether synthesis.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid

The conversion of a carboxylic acid to a primary amide can be accomplished through several methods. A common and effective laboratory-scale approach involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with ammonia. An alternative, more direct method involves heating the carboxylic acid with urea.

3.1.1. Experimental Protocol: Amidation via Acid Chloride

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-hydroxybenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

-

Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 4-hydroxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Work-up and Purification: After the reaction is complete, filter the resulting solid precipitate and wash it with cold water to remove any ammonium chloride. The crude 4-hydroxybenzamide can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, proceeding via an Sₙ2 reaction between an alkoxide and a primary or secondary alkyl halide[5][6]. In this step, the phenolic hydroxyl group of 4-hydroxybenzamide is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropylating agent.

Caption: Williamson ether synthesis of this compound.

3.2.1. Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxybenzamide (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile[7].

-

Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the solution. The use of a carbonate base is advantageous as it is easily handled and provides sufficient basicity to deprotonate the phenolic hydroxyl group[8].

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key structural information. The following chemical shifts (δ) and multiplicities are predicted for a spectrum recorded in CDCl₃:

-

Aromatic Protons: Two doublets are expected in the aromatic region. The two protons ortho to the amide group (on C2 and C6) will be deshielded and are predicted to appear as a doublet around δ 7.7-7.9 ppm. The two protons ortho to the isopropoxy group (on C3 and C5) will be more shielded and are expected as a doublet around δ 6.9-7.1 ppm.

-

Amide Protons: The two protons of the primary amide (-CONH₂) will likely appear as a broad singlet between δ 5.5-6.5 ppm. The chemical shift of these protons can be highly variable and dependent on concentration and solvent.

-

Isopropoxy Protons: The methine proton (-OCH(CH₃)₂) will appear as a septet (a multiplet of seven lines) in the region of δ 4.5-4.7 ppm. The six equivalent methyl protons (-OCH(CH₃)₂) will appear as a doublet around δ 1.3-1.4 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will complement the proton NMR data. The predicted chemical shifts are as follows:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm.

-

Aromatic Carbons: The carbon attached to the isopropoxy group (C4) is predicted to be the most shielded of the substituted aromatic carbons, appearing around δ 160-163 ppm. The carbon attached to the amide group (C1) is expected around δ 125-128 ppm. The carbons ortho to the amide (C2 and C6) are predicted around δ 128-130 ppm, and the carbons ortho to the isopropoxy group (C3 and C5) are expected around δ 115-117 ppm.

-

Isopropoxy Carbons: The methine carbon (-OCH(CH₃)₂) is predicted to have a chemical shift of approximately δ 70-72 ppm. The two equivalent methyl carbons (-OCH(CH₃)₂) are expected around δ 21-23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H Stretching: Two medium to sharp bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide N-H bonds[9].

-

C-H Stretching: Aromatic C-H stretching will appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropoxy group will be observed as strong bands just below 3000 cm⁻¹[10].

-

C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch of the primary amide[9].

-

N-H Bending (Amide II band): A medium to strong band is expected around 1620-1650 cm⁻¹ for the N-H bending vibration.

-

C-O Stretching: The aryl-alkyl ether C-O stretching will likely produce a strong band in the region of 1240-1260 cm⁻¹ (asymmetric stretch) and another band around 1020-1050 cm⁻¹ (symmetric stretch).

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 179 is expected. The fragmentation pattern will likely involve characteristic losses from the parent molecule:

-

Loss of the amido group (-NH₂): A peak at m/z = 163 corresponding to the [M-NH₂]⁺ fragment.

-

Loss of the isopropyl group: A peak at m/z = 136 resulting from the loss of a propyl radical, followed by rearrangement.

-

Alpha-cleavage of the ether: Cleavage of the bond between the oxygen and the isopropyl group can lead to a fragment at m/z = 137.

-

Benzoyl cation: A prominent peak at m/z = 105, corresponding to the benzoyl cation, is a common feature in the mass spectra of benzamides[11].

Potential Applications and Future Directions

While specific biological activities of this compound are not extensively documented, the broader class of alkoxy-substituted benzamides has shown promise in several areas of drug discovery and materials science.

-

Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors of various enzymes. Of particular interest is their activity as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are being explored as anticancer agents[12]. The alkoxy substituent can play a crucial role in tuning the binding affinity and selectivity for the target enzyme.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the antimicrobial and antifungal properties of substituted benzamides[13][14]. The isopropoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Agrochemicals: The benzamide scaffold is also found in a number of commercially successful herbicides and fungicides. The specific substitution pattern on the aromatic ring is critical for their biological activity and selectivity.

-

Materials Science: Benzamide-containing polymers are known for their high thermal stability and mechanical strength. This compound could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties.

Future research on this compound should focus on the experimental validation of its synthesis and spectroscopic characterization. Furthermore, systematic screening for its biological activities, including its potential as an enzyme inhibitor, antimicrobial agent, or agrochemical, would be a valuable endeavor.

Safety and Handling

Based on the GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[3]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis, characterization, and potential applications of this compound. The presented two-step synthetic route offers a reliable and scalable method for its preparation. The predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. While its specific biological profile remains to be fully elucidated, the established activities of related alkoxybenzamide compounds suggest that this compound is a promising scaffold for further investigation in the fields of medicinal chemistry, agrochemistry, and materials science.

References

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H13NO2 | CID 4952422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 258347-23-8 CAS Manufactory [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. francis-press.com [francis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"4-(Propan-2-yloxy)benzamide" IUPAC name

An In-Depth Technical Guide to 4-(Propan-2-yloxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate in contemporary drug discovery and materials science. The document delineates its formal IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, it covers essential analytical techniques for structural verification and purity assessment. The guide contextualizes the compound's utility as a molecular scaffold, highlighting the strategic importance of the 4-isopropoxy moiety in modulating pharmacokinetic and pharmacodynamic properties for the development of novel therapeutics. This document is intended to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and synthetic organic chemistry.

IUPAC Nomenclature and Structural Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and systematic name. The compound in focus is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

A common and accepted synonym is 4-isopropoxybenzamide . The structure consists of a central benzamide core where the amide group (-CONH₂) is para to an ether linkage. The ether substituent is a propan-2-yl group, commonly known as an isopropyl group.

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

-

CAS Number: 33979-33-0

-

Canonical SMILES: CC(C)OC1=CC=C(C=C1)C(=O)N[2]

The presence of the isopropoxy group is critical, as it significantly increases the lipophilicity of the molecule compared to its precursor, 4-hydroxybenzamide, a common strategic modification in medicinal chemistry to enhance membrane permeability and modulate metabolic stability.

Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental planning, including reaction setup, solvent selection, and purification strategies. The properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-propan-2-yloxybenzamide | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | Commercial Vendor Data |

| Melting Point | 156-160 °C | Commercial Vendor Data |

| XLogP3 (Computed) | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from C=O, C-O-C) | PubChem[1] |

The computed XLogP3 value of 1.7 suggests a balanced hydrophilic-lipophilic character, a desirable feature for drug candidates targeting oral bioavailability.[3]

Synthesis and Manufacturing Pathway

The most efficient and widely adopted method for preparing this compound is the Williamson ether synthesis .[4] This classic Sₙ2 reaction provides a reliable pathway for forming the aryl ether bond.[4][5] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality of Experimental Design: The synthesis begins with 4-hydroxybenzamide. The phenolic hydroxyl group is insufficiently nucleophilic to react directly with an alkyl halide. Therefore, it must first be deprotonated with a suitable base to form the more potent nucleophile, the phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward.[6] The subsequent reaction with 2-bromopropane, a secondary alkyl halide, proceeds via an Sₙ2 mechanism to yield the target ether.[4]

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and confirmation of this compound on a laboratory scale.

Materials:

-

4-hydroxybenzamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-bromopropane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxybenzamide (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.

-

Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

-

Alkylation (Sₙ2 Reaction): Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via syringe. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Causality: A slight excess of the alkylating agent ensures the complete consumption of the phenoxide. The reaction is run overnight to ensure it proceeds to completion.

-

Reaction Quench: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaH.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[7] Causality: The water wash removes the DMF solvent. The NaHCO₃ wash removes any unreacted acidic 4-hydroxybenzamide. The brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and physical methods is required.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: a doublet for the six methyl protons (-CH(CH₃ )₂) of the isopropyl group, a septet for the single methine proton (-CH (CH₃)₂), distinct signals in the aromatic region for the four protons on the benzene ring (appearing as two doublets due to symmetry), and a broad singlet for the two amide protons (-CONH₂ ).

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include: a strong C=O stretch for the amide carbonyl group (~1650-1680 cm⁻¹), two N-H stretching bands for the primary amide (~3200-3400 cm⁻¹), and a prominent C-O-C asymmetric stretch for the ether linkage (~1250 cm⁻¹).[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected monoisotopic mass is 179.0946 Da.[1]

-

Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity.

Applications in Research and Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] this compound serves not as a final drug but as a crucial building block for creating more complex and potent molecules.

Strategic Value:

-

Scaffold for Enzyme Inhibitors: The benzamide moiety can form key hydrogen bonds with protein active sites. By modifying the core with the isopropoxy group and performing further chemistry on the amide nitrogen or the aromatic ring, libraries of compounds can be generated for screening against targets like histone deacetylases (HDACs) or 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[3][9]

-

Modulation of Physicochemical Properties: The introduction of the isopropoxy group serves a deliberate purpose in drug design. It increases lipophilicity, which can improve cell membrane permeability and oral absorption. It also provides steric bulk that can block metabolic attack at the 4-position (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life.

-

Intermediate for Complex Syntheses: This compound is a readily available starting point for multi-step syntheses. The amide or aromatic ring can be further functionalized to build complex molecules with potential applications in oncology, metabolic diseases, and neuroscience.[10][11]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

This compound is a well-defined chemical compound whose synthesis is robust and scalable via the Williamson ether synthesis. Its true value lies in its role as a versatile intermediate for drug discovery professionals. The strategic incorporation of the 4-isopropoxy group provides a powerful tool for tuning the ADME (absorption, distribution, metabolism, and excretion) properties of benzamide-based scaffolds, making it a cornerstone component in the design of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and intelligent application in research and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemspace. This compound. Chemspace. [Link]

-

University of Colorado, Boulder. The Williamson Ether Synthesis. Department of Chemistry. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Khan Academy. Williamson ether synthesis. Khan Academy. [Link]

-

PubChemLite. This compound (C10H13NO2). PubChemLite. [Link]

-

ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

-

Wikipedia. Benzamide. Wikipedia, The Free Encyclopedia. [Link]

-

PubMed. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. National Center for Biotechnology Information. [Link]

-

PubMed Central. Pseudonatural Products for Chemical Biology and Drug Discovery. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C10H13NO2 | CID 4952422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Hydroxy-4-isopropoxybenzamide () for sale [vulcanchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Isopropoxybenzamide

Introduction

4-Isopropoxybenzamide is a valuable chemical intermediate with growing significance in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a benzamide core functionalized with an isopropoxy group, imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents and advanced polymers. As a key building block, the efficient and scalable synthesis of 4-isopropoxybenzamide is of paramount importance to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 4-isopropoxybenzamide, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Core Synthetic Strategies

The synthesis of 4-isopropoxybenzamide can be approached through several strategic pathways, each with its own set of advantages and considerations regarding starting material availability, reaction conditions, and scalability. This guide will focus on three primary and logically sound approaches:

-

Williamson Ether Synthesis: A classic and reliable method starting from the readily available 4-hydroxybenzamide.

-

Amidation of 4-Isopropoxybenzoic Acid: A two-step approach involving the initial synthesis of the corresponding carboxylic acid followed by its conversion to the amide.

-

Hydrolysis of 4-Isopropoxybenzonitrile: A route that leverages the conversion of a nitrile functionality to the desired amide.

The selection of a particular pathway will often be dictated by factors such as the cost and availability of starting materials, desired purity of the final product, and the scale of the synthesis.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of 4-isopropoxybenzamide synthesis, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzamide on an isopropyl halide.[1]

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzamide, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion attacks the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a concerted SN2 mechanism, displacing the halide and forming the ether linkage.

dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"4-Hydroxybenzamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phenoxide Intermediate"; "Isopropyl Halide" [fillcolor="#FBBC05", fontcolor="#202124"]; "4-Isopropoxybenzamide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Salt Byproduct";

"4-Hydroxybenzamide" -> "Phenoxide Intermediate" [label=" + Base"]; "Phenoxide Intermediate" -> "4-Isopropoxybenzamide" [label=" + Isopropyl Halide"]; "Isopropyl Halide" -> "4-Isopropoxybenzamide"; "4-Isopropoxybenzamide" -> "Salt Byproduct" [label=" + ", style=invis]; } dot

Experimental Protocol

Materials:

-

4-Hydroxybenzamide

-

2-Bromopropane (or 2-Iodopropane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-hydroxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Heat the mixture to 60-80 °C and stir for 1 hour to ensure complete formation of the phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

-

Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the amide functionality. Sodium hydride, a stronger, non-nucleophilic base, can also be used for a faster reaction but requires more careful handling.

-

Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.[1]

-

Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

Pathway 2: Amidation of 4-Isopropoxybenzoic Acid

This pathway involves the synthesis of 4-isopropoxybenzoic acid as an intermediate, which is then converted to the final amide product. This approach is advantageous if 4-isopropoxybenzoic acid is readily available or can be synthesized efficiently.

Sub-pathway 2a: Synthesis of 4-Isopropoxybenzoic Acid

This is typically achieved via a Williamson ether synthesis on a 4-hydroxybenzoic acid ester followed by hydrolysis.

dot graph Synthesis_of_4_Isopropoxybenzoic_Acid { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Methyl 4-Hydroxybenzoate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base_K2CO3" [label="K₂CO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isopropyl_Halide" [label="2-Bromopropane", fillcolor="#FBBC05", fontcolor="#202124"]; "Methyl 4-Isopropoxybenzoate"; "Hydrolysis" [label="NaOH, H₂O, Heat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Isopropoxybenzoic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Methyl 4-Hydroxybenzoate" -> "Methyl 4-Isopropoxybenzoate" [label="+ Base_K2CO3, Isopropyl_Halide"]; "Methyl 4-Isopropoxybenzoate" -> "4-Isopropoxybenzoic Acid" [label="Hydrolysis"]; } dot

Sub-pathway 2b: Amidation of 4-Isopropoxybenzoic Acid

The conversion of the carboxylic acid to the amide can be achieved through several methods, with the formation of an acyl chloride intermediate being a common and effective approach.

Reaction Mechanism:

-

Acyl Chloride Formation: 4-Isopropoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 4-isopropoxybenzoyl chloride.

-

Nucleophilic Acyl Substitution: The acyl chloride is then treated with ammonia (or an ammonia source) to form the amide via a nucleophilic acyl substitution reaction.

dot graph Amidation_of_4_Isopropoxybenzoic_Acid { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"4-Isopropoxybenzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thionyl_Chloride" [label="SOCl₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl_Chloride_Intermediate" [label="4-Isopropoxybenzoyl Chloride"]; "Ammonia" [label="NH₃", fillcolor="#FBBC05", fontcolor="#202124"]; "4-Isopropoxybenzamide" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Isopropoxybenzoic Acid" -> "Acyl_Chloride_Intermediate" [label="+ Thionyl_Chloride"]; "Acyl_Chloride_Intermediate" -> "4-Isopropoxybenzamide" [label="+ Ammonia"]; } dot

Experimental Protocol

Step 1: Synthesis of 4-Isopropoxybenzoyl Chloride

Materials:

-

4-Isopropoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Catalytic amount of DMF

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-isopropoxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-isopropoxybenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 4-Isopropoxybenzamide

Materials:

-

Crude 4-isopropoxybenzoyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude 4-isopropoxybenzoyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the solid product and wash it thoroughly with cold water to remove ammonium chloride.

-

Dry the solid under vacuum to yield 4-isopropoxybenzamide. Further purification can be achieved by recrystallization.

Pathway 3: Hydrolysis of 4-Isopropoxybenzonitrile

This route involves the synthesis of 4-isopropoxybenzonitrile, which is then hydrolyzed to the corresponding amide.

Sub-pathway 3a: Synthesis of 4-Isopropoxybenzonitrile

This can be achieved via a Williamson ether synthesis on 4-cyanophenol.

Sub-pathway 3b: Partial Hydrolysis of 4-Isopropoxybenzonitrile

The partial hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Reaction Mechanism (Base-catalyzed):

-

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.

-

Protonation: The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.

dot graph Nitrile_Hydrolysis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"4-Isopropoxybenzonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydroxide" [label="OH⁻, H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" "4-Isopropoxybenzamide" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Isopropoxybenzonitrile" -> "Intermediate" [label="+ Hydroxide"]; "Intermediate" -> "4-Isopropoxybenzamide" [label="Tautomerization"]; } dot

Experimental Protocol

Materials:

-

4-Isopropoxybenzonitrile

-

Hydrogen peroxide (30%)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

Dissolve 4-isopropoxybenzonitrile (1.0 eq) in DMSO.

-

Add potassium carbonate (0.2 eq).

-

Slowly add 30% hydrogen peroxide (3.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product to obtain pure 4-isopropoxybenzamide.

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-170 °C (based on analogs) |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring.

-

Isopropoxy Group: A septet (for the CH proton) around δ 4.5-4.7 ppm and a doublet (for the two CH₃ groups) around δ 1.2-1.4 ppm.

-

Amide Protons: A broad singlet for the -NH₂ protons, typically in the range of δ 5.5-7.5 ppm, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 115-160 ppm.

-

Carbonyl Carbon: The amide carbonyl carbon will appear downfield, typically around δ 165-170 ppm.

-

Isopropoxy Group: A signal for the CH carbon around δ 70 ppm and a signal for the CH₃ carbons around δ 22 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A pair of peaks in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch: A strong absorption band for the amide carbonyl group, typically around 1640-1680 cm⁻¹.

-

C-O Stretch: A strong absorption for the aryl ether C-O bond, typically in the range of 1200-1250 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the isopropoxy group or cleavage of the amide bond.

Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Williamson Ether Synthesis | - Utilizes readily available starting materials. - A well-established and reliable reaction. | - May require careful optimization to avoid side reactions. |

| Amidation of 4-Isopropoxybenzoic Acid | - High-yielding and generally clean reactions. - The acyl chloride intermediate is highly reactive. | - A two-step process, which may be less atom-economical. - Thionyl chloride is corrosive and requires careful handling. |

| Hydrolysis of 4-Isopropoxybenzonitrile | - Can be a high-yielding, one-step conversion from the nitrile. | - Risk of over-hydrolysis to the carboxylic acid. - Nitrile starting material may be less accessible than 4-hydroxybenzamide. |

Conclusion

This technical guide has detailed three robust and scientifically sound pathways for the synthesis of 4-isopropoxybenzamide. The choice of the optimal route will depend on the specific requirements of the research or development project, including scale, purity, cost, and available resources. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions for their specific laboratory settings.

References

-

LookChem. 4-ISOPROPOXYBENZOIC ACID. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

National Institutes of Health. 4-hydroxy-N-isopropylbenzamide. [Link]

-

National Institutes of Health. 4-Hydroxybenzamide. [Link]

-

National Institutes of Health. 4-Isopropoxybenzaldehyde. [Link]

-

National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

-

Molbase. N-isopropyl-4-hydroxybenzamide. [Link]

-

化源网. 2-Hydroxy-4-isopropoxybenzamide. [Link]

-

National Institutes of Health. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

-

National Institutes of Health. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

-

YouTube. A New Synthesis of Beraprost. [Link]

-

National Institutes of Health. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

YouTube. 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

National Institute of Standards and Technology. Isoxaben. [Link]

-

ResearchGate. Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]

-

National Institutes of Health. 4-Hydroxybenzaldehyde. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-methoxy-. [Link]

-

化源网. 2-Hydroxy-4-isopropoxybenzamide. [Link]

Sources

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzamide and its Derivatives: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzamide, a versatile benzamide scaffold, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this chemical class, underpinned by field-proven insights and authoritative references.

Executive Summary

Benzamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an isopropoxy group at the 4-position of the benzamide ring system creates this compound, a molecule with a unique physicochemical profile that serves as a valuable starting point for the development of novel drug candidates. This guide will explore the synthetic routes to this core structure, analyze the structure-activity relationships of its derivatives, and discuss their potential as modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs).

Physicochemical Properties of the Core Scaffold

This compound, also known as 4-isopropoxybenzamide, is a solid organic compound.[1] Its fundamental properties are summarized in the table below. The presence of the isopropoxy group imparts a degree of lipophilicity, which can be crucial for traversing cellular membranes and accessing biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 258347-23-8 | [1] |

| Appearance | Solid | [2] |

| Predicted XlogP | 1.7 | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through several reliable and well-established organic chemistry reactions. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction.

General Synthetic Workflow

A common and efficient pathway to synthesize this compound and its N-substituted derivatives involves a multi-step process that begins with readily available starting materials. This workflow is designed to be robust and adaptable for the creation of a diverse library of compounds for screening and optimization.

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis of this compound starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of 4-(Propan-2-yloxy)benzoic acid via Williamson Ether Synthesis

This step involves the alkylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with an isopropyl halide.

-

Materials:

-

4-Hydroxybenzoic acid

-

Isopropyl iodide or isopropyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF) as the solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.5 eq).

-

Add isopropyl iodide or bromide (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 4-(Propan-2-yloxy)benzoic acid.

-

Step 2: Amidation of 4-(Propan-2-yloxy)benzoic acid

This step converts the carboxylic acid to the primary amide.

-

Materials:

-

4-(Propan-2-yloxy)benzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Dichloromethane (DCM) or another inert solvent

-

Ammonia solution (aqueous or in an organic solvent)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Suspend 4-(Propan-2-yloxy)benzoic acid (1.0 eq) in dry DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(Propan-2-yloxy)benzoyl chloride.

-

Dissolve the crude acid chloride in fresh, dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

-

Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

-

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is not extensively documented in publicly available literature, the broader class of substituted benzamides exhibits a wide range of pharmacological activities.[3] By analyzing structure-activity relationships (SAR) of closely related analogs, we can infer the potential therapeutic areas for derivatives of this core scaffold.

Anticancer Potential

Benzamide derivatives have shown significant promise as anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Histone Deacetylase (HDAC) Inhibition: Some substituted benzamides act as HDAC inhibitors, which is a validated mechanism for cancer therapy.[5] The benzamide moiety can serve as a zinc-binding group within the active site of HDAC enzymes.[5]

-

Kinase Inhibition: Derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors.[3]

-

MicroRNA-21 Inhibition: Certain benzamide derivatives have been identified as inhibitors of microRNA-21, an oncogenic miRNA, leading to apoptosis in cancer cells.[2]

-

Smoothened (SMO) Antagonism: Novel benzamide derivatives have been evaluated as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer.[6]

Caption: Potential anticancer mechanisms of action for this compound derivatives.

Central Nervous System (CNS) Activity

Substituted benzamides are well-known for their effects on the central nervous system, particularly through the modulation of dopamine receptors.[1]

-

Dopamine Receptor Antagonism: Many benzamides act as antagonists at D₂-like dopamine receptors, which is the basis for their use as antipsychotic and antiemetic agents.[1][5] The substitution pattern on the benzamide ring is critical for receptor affinity and selectivity.[5]

Enzyme Inhibition

The benzamide scaffold is a versatile template for the design of enzyme inhibitors targeting various therapeutic areas.

-

Choline Transporter (CHT) Inhibition: 4-Methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as inhibitors of the presynaptic choline transporter, a key protein in cholinergic signaling.[7][8] This suggests that derivatives of this compound could be explored for their potential to modulate cholinergic neurotransmission.

-

Matrix Metalloproteinase (MMP) and TNF-α Converting Enzyme (TACE) Inhibition: 4-Alkynyloxy phenyl derivatives have been synthesized and shown to be selective inhibitors of TACE and MMPs, which are implicated in inflammation and cancer.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.

-

4-Alkoxy Group: The 4-alkoxy group, such as the isopropoxy group in the core compound, can influence the compound's lipophilicity and its interaction with the target protein. Studies on 4-alkoxyphenylglycinamides as GPR88 agonists have shown the importance of the alkoxy substituent for potency.[10]

-

Amide Substitution: N-substitution on the benzamide nitrogen provides a key point for diversification and can significantly impact biological activity. For example, in a series of bis-benzamides targeting the androgen receptor, modifications at the N-terminus were found to be crucial for activity.[11]

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the diverse biological activities exhibited by its derivatives, makes it an attractive area for further research.

Future work should focus on:

-

Synthesis of a diverse library of N-substituted derivatives of this compound.

-

In vitro screening of these derivatives against a panel of relevant biological targets, including kinases, HDACs, and GPCRs.

-

In silico modeling and docking studies to predict binding modes and guide the design of more potent and selective analogs.

-

Lead optimization to improve the pharmacokinetic and pharmacodynamic properties of promising hit compounds.

References

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (2025). Benchchem.

- The Discovery of 4-isopropyl-N-(4-methylbenzyl)

-

This compound | C10H13NO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015). PubMed.

- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015).

- A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.

- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- Efficacy of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Analysis Against Established Drugs. (2025). Benchchem.

-

This compound | C10H13NO2 | CID 4952422. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. (2020). PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2017). PubMed Central.

-

This compound (C10H13NO2). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

- Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. (2004). PubMed.

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.

-

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, 90%. (n.d.). CD BioSciences. Retrieved January 10, 2026, from [Link]

- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023).

- Process for the synthesis of a benzamide derivative. (2003).

- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022).

-

4-(Propan-2-yloxymethoxy)benzoic acid | C11H14O4. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-(PROPAN-2-YL)BENZOIC ACID | CAS 536-66-3. (n.d.). Matrix Fine Chemicals. Retrieved January 10, 2026, from [Link]

- 4-(4-Propoxybenzo-yloxy)benzoic acid. (2008). PubMed.

-

This compound-258347-23-8. (n.d.). Thoreauchem. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | C10H13NO2 | CID 4952422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]